molecular formula C18H20FNO B2362143 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone CAS No. 477334-24-0

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone

Cat. No. B2362143
CAS RN: 477334-24-0
M. Wt: 285.362
InChI Key: BBBWJMAGFFSLCI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone, also known as 4F-POP, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its potential use as a research chemical. The compound is known for its ability to mimic the effects of other psychoactive substances, such as amphetamines and cocaine, making it a subject of interest for scientific research.

Scientific Research Applications

Application in Antiandrogen Synthesis

A key application of compounds similar to 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone is in the synthesis of nonsteroidal antiandrogens. The compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related compound, has been studied for its properties and the determination of the absolute configuration of its active enantiomer. This compound has shown potential in the development of pharmaceuticals targeting hormonal pathways (Tucker & Chesterson, 1988).

Involvement in Asymmetric Synthesis of Antidepressants

Compounds like 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone are used as intermediates in the asymmetric synthesis of antidepressants. An example is the synthesis of (S)-3-chloro-1-phenyl-1-propanol, which has applications in producing antidepressant drugs. The study of various microbial reductases and their activity towards similar compounds has been pivotal in developing efficient production methods for such pharmaceuticals (Choi et al., 2010).

Use in Radiopharmaceuticals

Another significant application is in the field of radiopharmaceuticals. N-protected 2-amino-1-([18F]fluorophenyl)-1-propanones, structurally related to 1-(4-Fluorophenyl)-3-(4-isopropylanilino)-1-propanone, have been investigated as intermediates for synthesizing potential PET-tracers. These tracers are crucial for mapping the adrenergic nervous system, particularly in cardiac applications (Ermert et al., 2000).

Role in Analytical Chemistry

In the realm of analytical chemistry, similar compounds are used in the development of chromatographic techniques. For instance, the separation of flunarizine hydrochloride and its degradation products, including compounds like 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, is accomplished using micellar or microemulsion mobile phases. This application is crucial for pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-propan-2-ylanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-13(2)14-5-9-17(10-6-14)20-12-11-18(21)15-3-7-16(19)8-4-15/h3-10,13,20H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBWJMAGFFSLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477334-24-0
Record name 1-(4-FLUOROPHENYL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE
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